1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea
Overview
Description
1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a dichlorophenyl group and a dimethylaminopropyl group attached to a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea typically involves the reaction of 2,3-dichloroaniline with 3-(dimethylamino)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: May be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Could be explored for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea
- 1-(2,3-Dichlorophenyl)-3-[3-(methylamino)propyl]thiourea
- 1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)ethyl]thiourea
Uniqueness
1-(2,3-Dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea is unique due to the specific positioning of the dichlorophenyl and dimethylaminopropyl groups, which can influence its chemical reactivity and biological activity. Comparatively, similar compounds may have different substitution patterns or chain lengths, leading to variations in their properties and applications.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3S/c1-17(2)8-4-7-15-12(18)16-10-6-3-5-9(13)11(10)14/h3,5-6H,4,7-8H2,1-2H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRASGOBJUFHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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